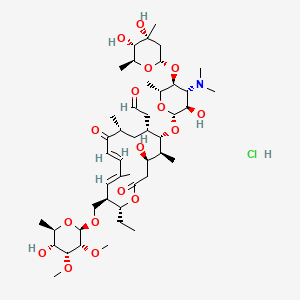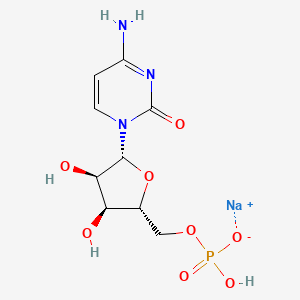
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid, also known as PDP, is a chemical compound that has attracted significant attention from the scientific community in recent years. This compound is a potent inhibitor of a class of enzymes called protein arginine methyltransferases (PRMTs), which play important roles in various cellular processes. In
科学的研究の応用
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has been extensively studied for its potential therapeutic applications. PRMTs are involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Aberrant PRMT activity has been implicated in several diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of PRMTs and has potential therapeutic applications in these diseases.
作用機序
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid inhibits the activity of PRMTs by binding to the active site of these enzymes. PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This compound competes with SAM for binding to the active site of PRMTs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PRMTs, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, this compound has some limitations as well. Its low solubility in aqueous solutions can make it difficult to use in certain assays. Additionally, its relatively low yield in synthesis can make it expensive to use in large-scale experiments.
将来の方向性
There are several future directions for research on 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble analogs. Additionally, the role of PRMTs in various diseases is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications of this compound.
合成法
The synthesis of 1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-chlorophenyl)piperidine, which is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to yield the intermediate compound. This intermediate is then further reacted with 2-chloroacetic acid to yield this compound. The overall yield of this synthesis is around 25%.
特性
CAS番号 |
1338247-77-0 |
|---|---|
分子式 |
C21H21N3O2 |
分子量 |
347.41034 |
同義語 |
1-(piperidin-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)

